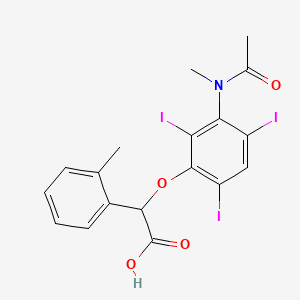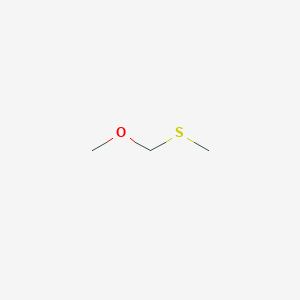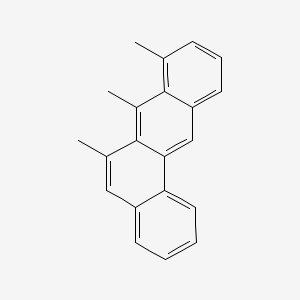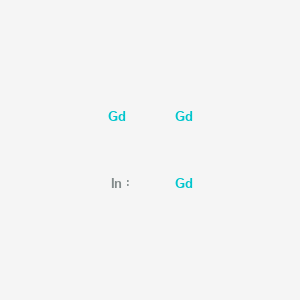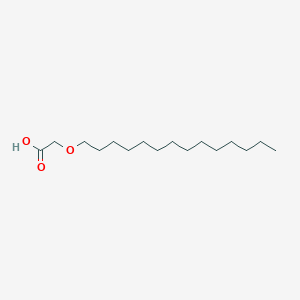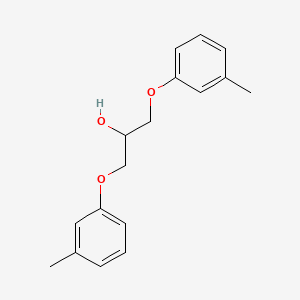![molecular formula C15H12 B14713036 Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene CAS No. 13352-41-5](/img/structure/B14713036.png)
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene is a complex polycyclic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes multiple double bonds. The compound’s structure contributes to its stability and reactivity, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene typically involves multiple steps, including cyclization and dehydrogenation reactions. One common method involves the Diels-Alder reaction, followed by a series of dehydrogenation steps to introduce the necessary double bonds.
Industrial Production Methods: Industrial production of this compound is less common due to its complexity. when produced, it often involves high-pressure and high-temperature conditions to facilitate the necessary reactions. Catalysts such as palladium or platinum may be used to enhance the reaction rates and yields.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted hydrocarbons.
Applications De Recherche Scientifique
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to fit into various molecular targets, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
- Tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
- Tricyclo[2.2.1.0(2,6)]heptane
Comparison: Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene is unique due to its specific arrangement of double bonds and its tricyclic structure. Compared to similar compounds, it may exhibit different reactivity and stability, making it particularly useful for certain types of chemical reactions and applications. Its structure also allows for unique interactions with biological molecules, potentially leading to distinct biological effects.
Propriétés
Numéro CAS |
13352-41-5 |
|---|---|
Formule moléculaire |
C15H12 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C15H12/c1-2-7-14-11-12(5-1)9-10-13-6-3-4-8-15(13)14/h1-10H,11H2 |
Clé InChI |
UWEOYSUHXNZTCO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


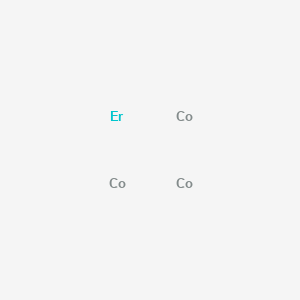
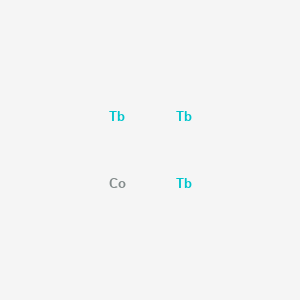
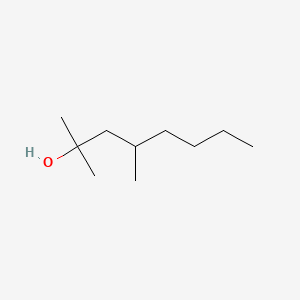
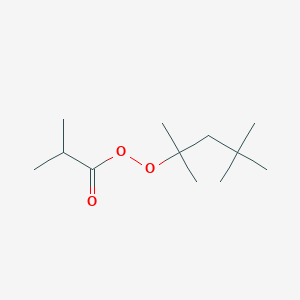

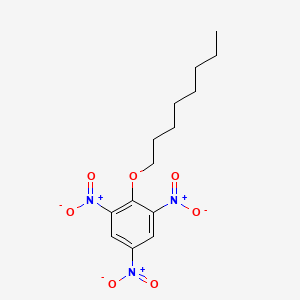
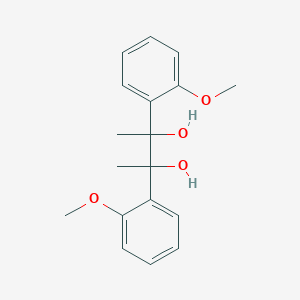
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
